

Application Notes: Vorinostat in Cutaneous T-Cell Lymphoma (CTCL) Models

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Compound of Interest

Compound Name: CPPTL

Cat. No.: B1192505

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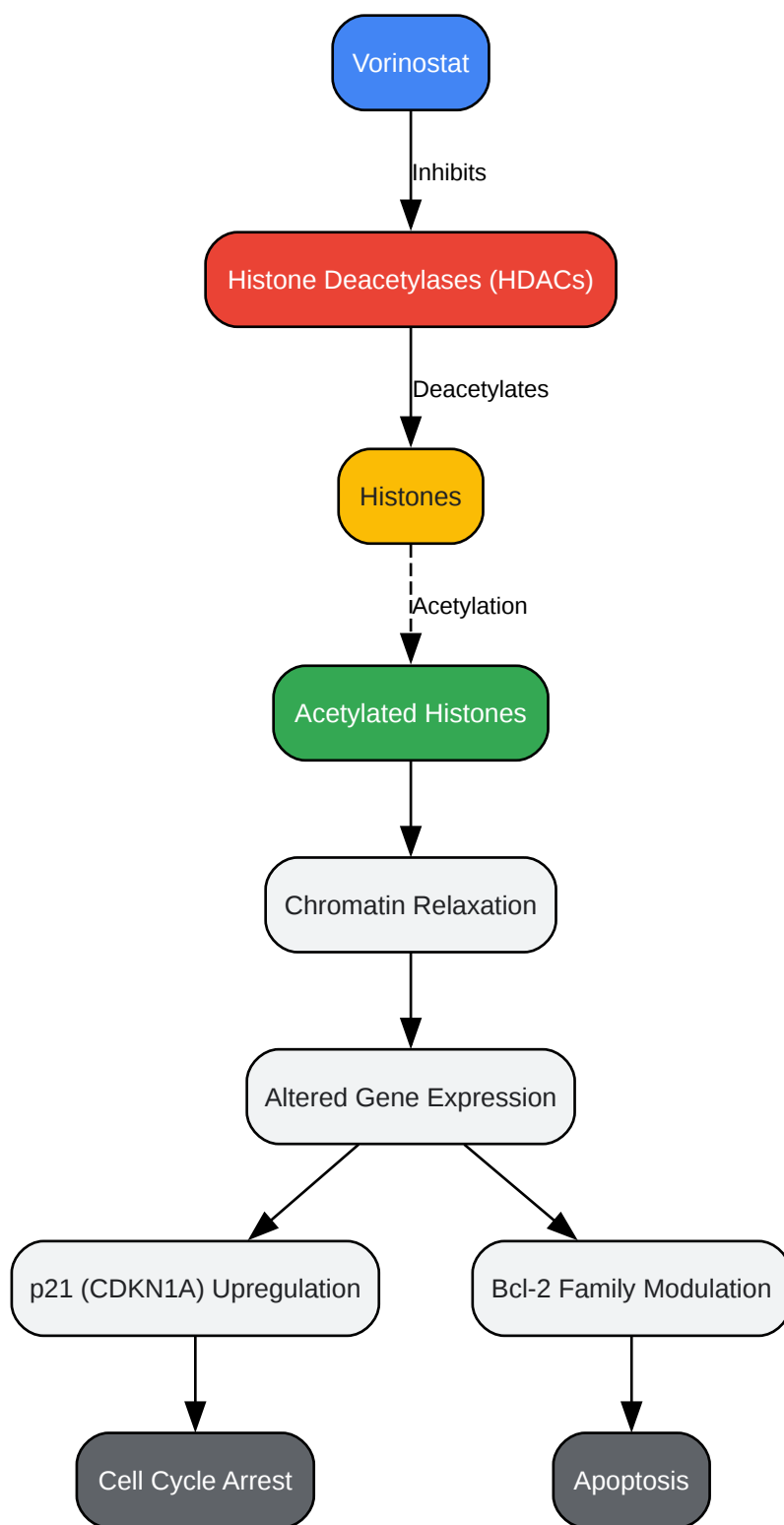
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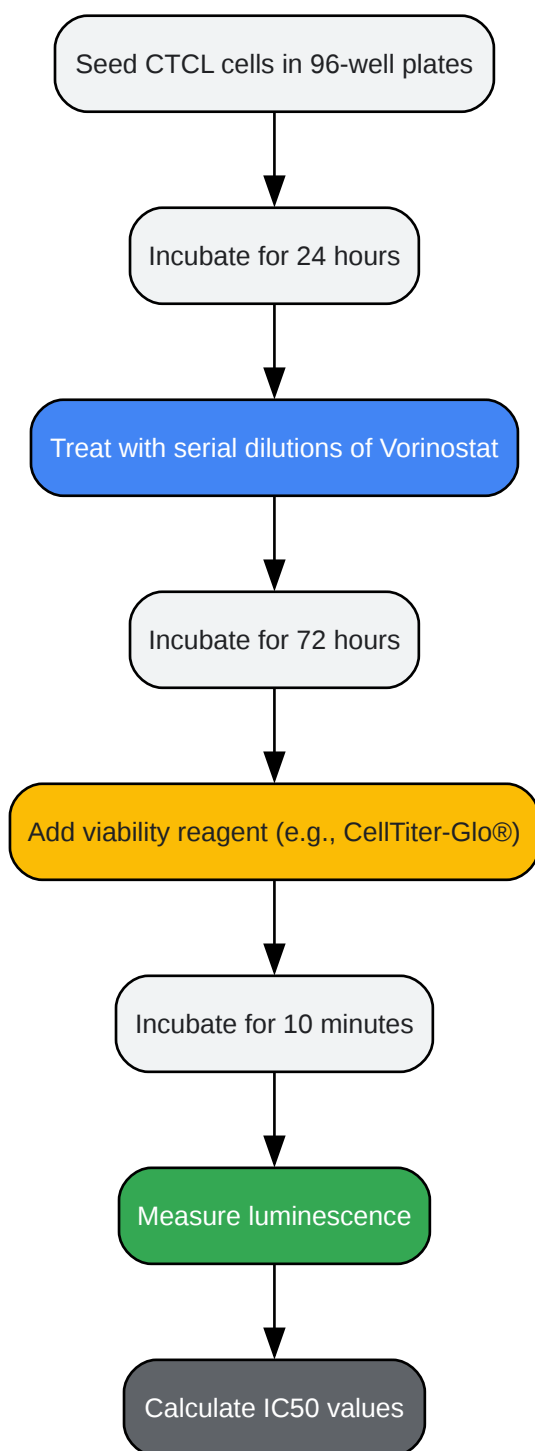
Introduction

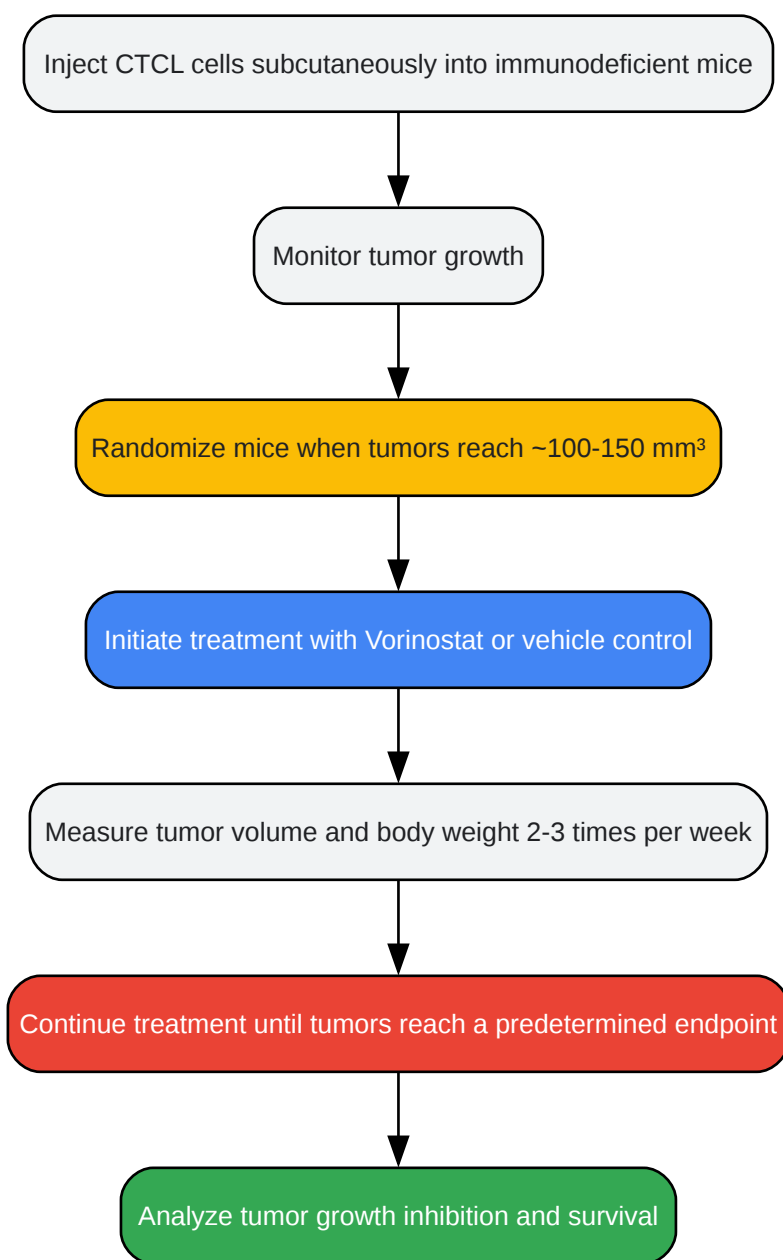
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase (HDAC) inhibitor that has demonstrated significant therapeutic efficacy in the treatment of Cutaneous T-Cell Lymphoma (CTCL). This document provides detailed protocols and application notes for utilizing Vorinostat in both in vitro and in vivo models of CTCL, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Vorinostat exerts its anti-cancer effects by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in malignant T-cells. The primary signaling pathway affected involves the alteration of chromatin structure, which in turn influences the transcription of key genes involved in cell survival and proliferation.







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